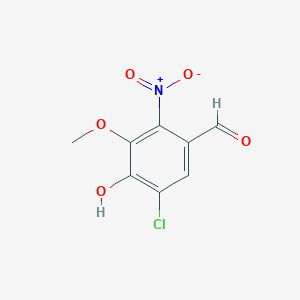
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an organic compound that belongs to the class of nitrobenzaldehydes. It is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde typically involves the nitration of a suitable precursor, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde. The nitration reaction can be carried out using concentrated nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzoic acid.
Reduction: 5-Chloro-4-hydroxy-3-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a derivative of vanillin with similar functional groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde with a different substitution pattern.
Uniqueness
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to other nitrobenzaldehydes. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
63055-06-1 |
|---|---|
Formule moléculaire |
C8H6ClNO5 |
Poids moléculaire |
231.59 g/mol |
Nom IUPAC |
5-chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8-6(10(13)14)4(3-11)2-5(9)7(8)12/h2-3,12H,1H3 |
Clé InChI |
DMAJHEIMECUVEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1O)Cl)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


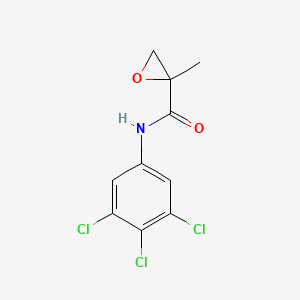

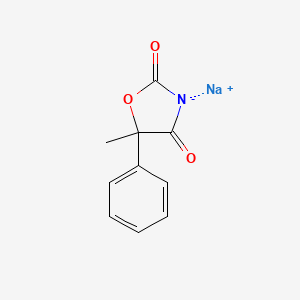
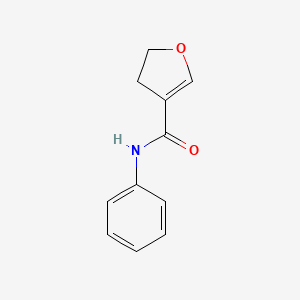
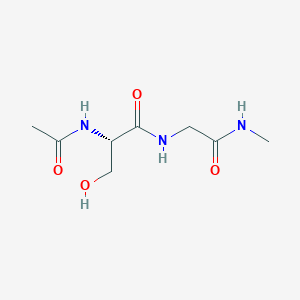
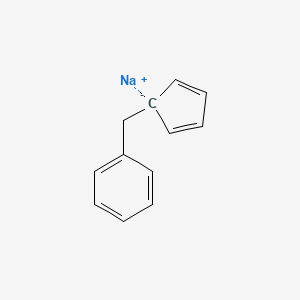
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
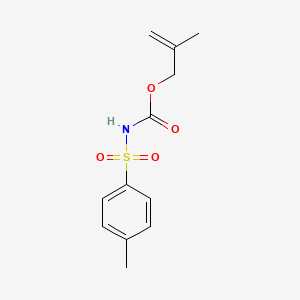

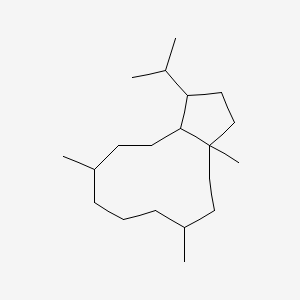
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
